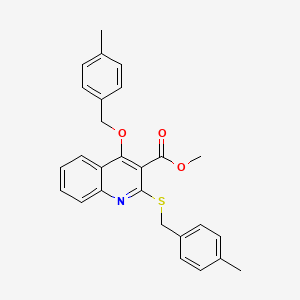![molecular formula C8H8BrNO3S B2696068 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid CAS No. 1016705-13-7](/img/structure/B2696068.png)
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid” is a chemical compound with the molecular weight of 278.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura coupling reaction could potentially be involved in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Applications De Recherche Scientifique
Synthesis and Non-Linear Optical Properties
A study involving the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions explored the incorporation of various functional moieties to understand their non-linear optical properties. This research aimed at enhancing the understanding of the structural characteristics and reactivity of similar compounds, potentially offering insights into applications involving 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid. Density Functional Theory (DFT) investigations were performed to analyze the frontier molecular orbitals and molecular electrostatic potential of the synthesized analogues, providing valuable information on their electronic structures and potential applications in material science and optoelectronics (Rizwan et al., 2021).
Antitumor Potential
Research into 9-oxoxanthene-4-acetic acids, a class of compounds with a structural resemblance to this compound, highlighted their effectiveness against mouse colon adenocarcinoma 38 in vivo. This study emphasized the influence of 5-substituents on the xanthenone ring on enhancing antitumor potency. The findings suggest that the lipophilic properties of the substituents are critical for activity, providing a basis for further exploration of similar compounds for antitumor applications (Atwell et al., 1990).
Bromination Reactions
The bromination of thiophene derivatives has been extensively studied, yielding insights into regioselective bromination and its impact on the chemical properties of such compounds. These studies provide a foundational understanding of the chemical reactivity of brominated thiophene compounds, which is crucial for synthesizing and manipulating molecules like this compound for various scientific applications (Tada, 1975).
Fluorescence and Absorption Spectroscopy
Research into the absorption and fluorescence spectra of compounds structurally related to this compound has been conducted to understand their photophysical properties. Such studies are integral to developing novel materials for sensing, imaging, and light-emitting devices, showcasing the versatility of bromothiophene-based compounds in scientific research (Fujimoto & Inuzuka, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFITWAKMVXQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)
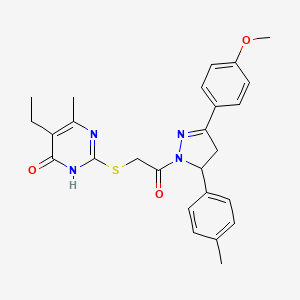
![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
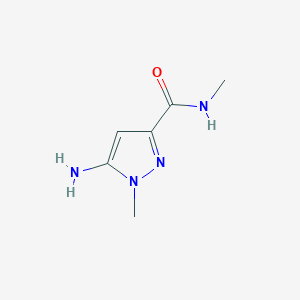
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

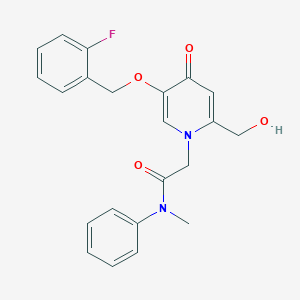
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
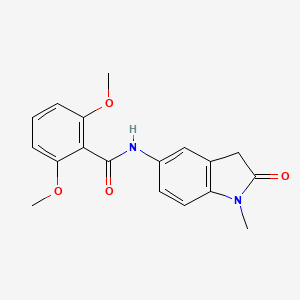
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
